4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride is a synthetic organic compound belonging to the benzoxazine family. It features a complex structure characterized by a benzoxazinone core with a chloro substituent and a dimethylaminopropyl side chain. The molecular formula is C16H21ClN2O2 with a molecular weight of approximately 320.2 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its unique structural features that may enhance its pharmacological properties.
The chemical behavior of 4H-1,4-Benzoxazin-3-one derivatives can be characterized by several types of reactions:
These reactions are influenced by specific conditions and reagents used during the synthesis process.
Research indicates that 4H-1,4-Benzoxazin-3-one derivatives exhibit significant biological activities. These include:
The unique combination of structural elements in this compound may confer distinct biological properties compared to other benzoxazine derivatives.
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride typically involves cyclization reactions of substituted anilines with chloroacetyl chloride under basic conditions. Key steps include:
Industrial production may involve optimizing these synthetic routes for large-scale applications.
Due to its unique structural characteristics, 4H-1,4-Benzoxazin-3-one derivatives are explored for various applications:
Interaction studies involving 4H-1,4-Benzoxazin-3-one derivatives have revealed important insights into their pharmacological profiles. These studies often focus on:
These studies are crucial for elucidating the full potential of this compound in therapeutic contexts.
Several related compounds share structural similarities with 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4H-1,4-Benzoxazin-3-one | C8H6ClNO2 | Parent compound without substituents |
| 6-Chloro-4H-1,4-Benzoxazin-3-one | C8H6ClNO2 | Contains only the chloro substituent |
| 4-(Dimethylamino)propyl-4H-1,4-Benzoxazin-3-one | C14H20ClN2O2 | Features the dimethylaminopropyl side chain but lacks the chloro group |
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride lies in its specific combination of chlorine and dimethylaminopropyl groups attached to the benzoxazine core. This configuration may impart distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and potential therapeutic applications.